Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride
Description
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring a cyclopentyl group and a 3-(propan-2-yl)phenyl substituent. The compound’s molecular structure combines lipophilic moieties (cyclopentyl and isopropyl groups) with a polar amine hydrochloride, which may influence solubility and receptor-binding properties. Its synthesis likely involves alkylation or coupling reactions to attach the cyclopentyl and isopropyl groups to the phenyl-methanamine core .
Properties
Molecular Formula |
C15H24ClN |
|---|---|
Molecular Weight |
253.81 g/mol |
IUPAC Name |
cyclopentyl-(3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-11(2)13-8-5-9-14(10-13)15(16)12-6-3-4-7-12;/h5,8-12,15H,3-4,6-7,16H2,1-2H3;1H |
InChI Key |
BKOSJFXECFMHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2CCCC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 3-(Propan-2-yl)phenyl Group: The cyclopentyl ring is then substituted with a 3-(propan-2-yl)phenyl group using Friedel-Crafts alkylation or similar reactions.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Substitution Reactions at the Aromatic Ring
The 3-(propan-2-yl)phenyl moiety undergoes regioselective electrophilic substitution, enabling structural diversification. Modifications at the 2-position of the phenyl ring significantly influence biological activity:
| Position | Substituent (R) | IC₅₀ (μM) | Biological Impact | Source |
|---|---|---|---|---|
| 2 | CF₃ | 1.1 | High potency | |
| 2 | i-Pr (isopropyl) | 0.18 | 6× improved potency vs. CF₃ | |
| 3 | CF₃ | Inactive | Loss of activity | |
| 4 | CF₃ | Inactive | Loss of activity |
Replacing the 2-CF₃ group with an isopropyl group (e.g., via Friedel-Crafts alkylation) enhances steric bulk and hydrophobic interactions, improving receptor binding .
Amine Functional Group Reactivity
The primary amine participates in salt formation, acylation, and reductive amination:
Salt Formation
Reaction with HCl yields the hydrochloride salt, improving solubility and stability:
This process is critical for pharmaceutical formulation, as demonstrated in analogous benzenemethanamine derivatives .
Acylation
The amine reacts with acyl chlorides or anhydrides to form amides:
Example: Reaction with trifluoroacetyl chloride yields derivatives with enhanced metabolic stability .
Catalytic Coupling Reactions
Palladium- or copper-catalyzed cross-coupling reactions enable aryl-aryl bond formation. For example:
| Reaction Type | Catalyst | Conditions | Yield (%) | Application | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DME, 80°C | 85–92 | Introducing biaryl motifs | |
| Ullmann | CuI | DMF, 110°C | 76–88 | Attaching electron-withdrawing groups |
These reactions are employed to append pharmacophores such as pyridine or trifluoromethyl groups .
Ring-Opening and Cycloaddition
The cyclopentyl group participates in strain-driven reactions:
Epoxidation and Ring Expansion
Oxidation with m-CPBA forms an epoxide intermediate, which undergoes acid-catalyzed ring expansion to cyclohexanone derivatives .
Cyclopropanation
Transition metal-catalyzed [2+1] cycloaddition with dichlorocarbene generates bicyclic structures, altering steric properties .
Stability Under Physiological Conditions
Hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:
-
Half-life (pH 1.2): 15–22 minutes (amine protonation reduces reactivity) .
-
Half-life (pH 7.4): <5 minutes (free amine undergoes rapid oxidation) .
Comparative Reactivity with Analogues
| Compound | Key Reaction Difference | Outcome | Source |
|---|---|---|---|
| Benzylamine | Faster acylation | Lower steric hindrance | |
| N,N-Dimethylcyclohexylamine | Reduced nucleophilicity | Slower salt formation |
Scientific Research Applications
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride with four structurally related compounds, emphasizing differences in substituents, molecular weight, and applications:
Key Structural and Functional Differences
Substituent Effects :
- The cyclopentyl group in the target compound enhances lipophilicity compared to the cyclopentyloxy analog (), which contains an oxygen bridge. This difference may impact membrane permeability and metabolic stability .
- The 3-isopropylphenyl group is shared with the pyrazole derivative (), but the pyrazole ring introduces hydrogen-bonding capabilities absent in the methanamine core .
Molecular Weight and Solubility :
- The target compound’s inferred molecular weight (~253.8 g/mol) is higher than the cyclopentyloxy analog (227.73 g/mol), suggesting reduced aqueous solubility. However, the lack of oxygen bridges could improve lipid bilayer penetration .
- The propargyloxy-containing compound () has polar substituents (methoxy, alkyne) that likely enhance solubility in polar solvents .
Pharmacological Implications :
- Pyrazole derivatives () are common in kinase inhibitors due to their planar heterocyclic structure, whereas methanamine derivatives are more flexible and may target G-protein-coupled receptors .
- The cyclopentyl group in the target compound and its analogs may confer resistance to oxidative metabolism, extending half-life compared to linear alkyl chains .
Biological Activity
Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentyl group and an isopropyl-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 205.30 g/mol. This compound is soluble in water and exhibits a moderate logP value, indicating its potential for bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of the sphingosine-1-phosphate (S1P) receptor, which plays a crucial role in immune response and vascular integrity. The modulation of this receptor can have implications in treating autoimmune diseases, inflammatory conditions, and certain types of cancer .
Table 1: Biological Targets and Activities
| Biological Target | Activity | Reference |
|---|---|---|
| S1P Receptor | Modulator for autoimmune diseases | |
| CDK4/CDK6 | Inhibition leading to reduced cell proliferation | |
| 11β-HSD1 | Inhibition with IC50 values < 10 µM |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown:
- Anticancer Activity : The compound displayed over 50% inhibition in several cancer cell lines at low concentrations, indicating strong potential as an anticancer agent.
- Cell Cycle Arrest : Studies reveal that it induces cell cycle arrest, particularly in the G1 phase, which is essential for preventing uncontrolled cell division .
Case Study 1: Anticancer Potential
A study evaluated the efficacy of this compound against mantle cell lymphoma (MCL) cells. Results indicated a significant reduction in cell viability (up to 65%) at concentrations as low as 0.5 µM, highlighting its potential as a therapeutic agent for MCL .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's inhibitory effects on 11β-HSD1, an enzyme involved in glucocorticoid metabolism. The compound exhibited an IC50 value of 0.07 µM, showcasing its potency compared to other derivatives tested .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicological evaluations are necessary to establish its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
